![molecular formula C8H4N2OS B1610569 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile CAS No. 63873-60-9](/img/structure/B1610569.png)
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-propanenitrile derivatives with triethylamine, elemental sulfur, and either malononitrile or ethyl cyanoacetate . The resulting intermediates undergo cyclization in the presence of sodium ethoxide to form the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable synthetic routes that ensure high yield and purity. These methods may involve optimized reaction conditions such as controlled temperature and solvent systems to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis : 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile can be synthesized by chlorinating this compound in refluxing phosphorus oxychloride at 110°C .
- Reactivity : The compound is reactive and can undergo nucleophilic displacement of the chlorine atom by aromatic amines. This reaction is achieved by heating an equimolar mixture of the appropriate aniline and the compound at 140°C .
Research Applications
- Antiviral Agents : 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides, derived from thienopyridines, are useful as antivirals against viruses of the herpes family, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella zoster virus (VZV), human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and human herpes viruses 6, 7, and 8 (HHV-6, HHV-7, and HHV-8) .
- Kinase Inhibitors: Thienopyridines can be used in the synthesis of kinase inhibitors .
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Further applications :
- May be used to treat infectious areas or organs readily accessible by local application, such as, for example, eyes, ears including external and middle ear infections, vaginal, open wound, or skin including the surface skin and the underneath dermal structures .
- Can be dissolved or dispersed in water, alcohols or glycols or water-alcohol/glycol blends, in which the present compounds can be dissolved or dispersed at effective levels, optionally with the aid of non-toxic surfactants .
- May be used to impregnate bandages and other dressings, or sprayed onto the affected area using pump-type or aerosol sprayers .
Mechanism of Action
The mechanism of action of 4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in functional groups, affecting their biological activities.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit anti-inflammatory and anesthetic properties.
Uniqueness
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a protein kinase inhibitor sets it apart from other thiophene and pyridine derivatives .
Biological Activity
4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including chlorination and nucleophilic substitution reactions. For instance, the compound can be synthesized from 4-chlorothieno[2,3-b]pyridine-5-carbonitrile through nucleophilic displacement with various anilines under specific conditions, yielding derivatives with varying biological properties .
Key Synthetic Pathway:
- Chlorination : 4-chlorothieno[2,3-b]pyridine-5-carbonitrile is produced by refluxing in phosphorus oxychloride.
- Nucleophilic Substitution : This intermediate is reacted with aniline derivatives to yield 4-(phenylamino)thieno[2,3-b]pyridine-5-carbonitriles.
Biological Activity
The biological activity of this compound has been explored through various in vitro and in vivo studies. The compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens, indicating potential as antibacterial agents.
- Anti-inflammatory Effects : Studies suggest that certain analogs may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary evaluations indicate that these compounds may possess cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
Structure-Activity Relationship (SAR)
The SAR studies conducted on thieno[2,3-b]pyridine derivatives reveal that the position and nature of substituents significantly influence biological activity. For example, modifications at the phenyl ring (e.g., introducing electron-withdrawing or electron-donating groups) can enhance or diminish the compound's efficacy against specific biological targets .
Substituent | Position | Biological Activity |
---|---|---|
-CH₃ | Para | Moderate antimicrobial activity |
-OCH₃ | Meta | Enhanced anti-inflammatory effects |
-NO₂ | Para | Increased cytotoxicity |
-Cl | Meta | Reduced antimicrobial activity |
Case Studies
- Giardicidal Activity : A study evaluated the activity of various thieno[2,3-b]pyridine derivatives against Giardia lamblia. The results indicated that specific structural modifications led to enhanced giardicidal effects compared to standard treatments .
- In Vivo Evaluations : Recent research included in vivo studies assessing the pharmacokinetics and toxicity profiles of this compound derivatives in animal models. These studies are crucial for determining the therapeutic potential and safety of these compounds before clinical trials .
Properties
IUPAC Name |
4-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8-6(7(5)11)1-2-12-8/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROBHKWUYLHWHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495109 | |
Record name | 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63873-60-9 | |
Record name | 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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